molecular formula C17H14FN3O4S B11475926 Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11475926
M. Wt: 375.4 g/mol
InChI Key: NXQOOJOOTFTQHK-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a quinoline and thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common route includes the reaction of 6-fluoro-4-hydroxyquinoline with a suitable carbonylating agent to form the quinoline carbonyl derivative. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biochemical interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the treatment of infections or inflammatory conditions.

    Industry: Its unique chemical structure may find applications in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound shares a similar thiazole structure but differs in the quinoline moiety.

    4-Hydroxy-2-quinolones: These compounds have a similar quinoline structure but lack the thiazole ring.

Uniqueness

Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of the quinoline and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .

Properties

Molecular Formula

C17H14FN3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H14FN3O4S/c1-3-25-16(24)14-8(2)20-17(26-14)21-15(23)11-7-19-12-5-4-9(18)6-10(12)13(11)22/h4-7H,3H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

NXQOOJOOTFTQHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C

Origin of Product

United States

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